Jun9-72-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

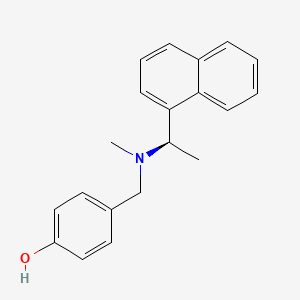

C20H21NO |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

4-[[methyl-[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenol |

InChI |

InChI=1S/C20H21NO/c1-15(21(2)14-16-10-12-18(22)13-11-16)19-9-5-7-17-6-3-4-8-20(17)19/h3-13,15,22H,14H2,1-2H3/t15-/m1/s1 |

InChI Key |

QFTKMDZKABQMHI-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Jun9-72-2

Introduction

Jun9-72-2 is a potent, non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and immune evasion.[1][2] Developed through lead optimization from earlier compounds, this compound represents a promising candidate for antiviral therapeutic development against COVID-19.[1][3] This guide details its core mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of SARS-CoV-2 PLpro

The primary target of this compound is the SARS-CoV-2 PLpro. This viral cysteine protease plays a dual role essential for the virus's lifecycle:

-

Viral Polyprotein Processing : After the viral RNA is translated into two large polyproteins (pp1a and pp1ab), PLpro is responsible for cleaving three specific sites at the N-terminus, releasing non-structural proteins 1, 2, and 3 (nsp1, nsp2, nsp3).[4][5] These proteins are vital components of the viral replication and transcription complex.

-

Host Immune Evasion : PLpro exhibits deubiquitinating (DUB) and deISGylating activities.[1][2] It can remove ubiquitin and ISG15 (Interferon-Stimulated Gene 15) modifications from host proteins. This interference with post-translational modifications disrupts the host's innate immune signaling pathways, particularly the production of type I interferons, thereby antagonizing the antiviral response.[1][2][6]

This compound inhibits both of these functions by binding to the active site of PLpro, preventing it from processing its viral and host substrates.

Molecular Interactions and Binding

This compound was developed as a derivative of the known PLpro inhibitor GRL0617.[4] Molecular dynamics simulations and X-ray crystallography have elucidated its specific binding mechanism:

-

Enhanced Interaction : The replacement of a carboxamide group in GRL0617 with a trialkyl ammonium group in this compound facilitates a stronger ionic hydrogen bonding interaction with the side chain of a key aspartate residue (Asp164) within the PLpro active site.[7][8]

-

Conformational Change : This binding induces a conformational change in the Blocking Loop 2 (BL2) of the enzyme, shifting it to a more "closed" conformation.[1][3] This change effectively blocks substrate access to the catalytic triad (Cys111-His272-Asp286), thereby inhibiting protease activity.[9] Molecular dynamics simulations confirm that this compound engages in more extensive and stable interactions with PLpro compared to its predecessor, GRL0617.[6][8][10]

Quantitative Data Summary

The efficacy of this compound has been quantified through various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of SARS-CoV-2 PLpro

| Compound | Assay Type | IC50 (μM) |

| This compound | FRET-based | 0.67 ± 0.08[2] |

| GRL0617 (Reference) | FRET-based | ~2.05[11] |

| IC50 (Half-maximal inhibitory concentration) measures the concentration of the inhibitor required to reduce the enzymatic activity by 50%. |

Table 2: Antiviral and Cellular Activity

| Compound | Cell Line / Assay | Assay Type | EC50 (μM) |

| This compound | Vero E6 | Cellular Antiviral Assay | 6.62 ± 1.31[7][9] |

| This compound | Caco-2 hACE2 | Cellular Antiviral Assay | 8.32 ± 1.48[3] |

| This compound | HEK293T | FlipGFP-PLpro Assay | 7.93[2] |

| GRL0617 (Reference) | Vero E6 | Cellular Antiviral Assay | 23.64[7] |

| GRL0617 (Reference) | Caco-2 hACE2 | Cellular Antiviral Assay | 19.96 - 25.1[3][10] |

| EC50 (Half-maximal effective concentration) measures the concentration of the drug that gives half-maximal response, in this case, the inhibition of viral replication by 50%. |

Signaling and Experimental Workflow Diagrams

Caption: Dual mechanism of SARS-CoV-2 PLpro in viral replication and host immune suppression.

Caption: this compound binds to Asp164, inducing a closed BL2 loop conformation, blocking substrate access.

Caption: Workflow for the discovery and validation of PLpro inhibitors like this compound.

Experimental Protocols

FRET-based Enzymatic Assay

This in vitro assay directly measures the enzymatic activity of PLpro and its inhibition by compounds like this compound.

-

Principle : A peptide substrate containing a PLpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by PLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Methodology :

-

Recombinant SARS-CoV-2 PLpro is purified.

-

The enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate buffer.

-

The FRET peptide substrate is added to initiate the reaction.

-

Fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[12]

-

FlipGFP-PLpro Reporter Assay

This cell-based assay was developed to assess the intracellular activity of PLpro inhibitors in a BSL-2 environment, predicting their potential antiviral efficacy.[3][10]

-

Principle : The assay uses a "FlipGFP" reporter protein that is conformationally inactive (non-fluorescent). A PLpro cleavage sequence is engineered into this reporter. When co-expressed with active PLpro in cells, the protease cleaves the sequence, causing the reporter to "flip" into its active, fluorescent conformation. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

-

Methodology :

-

HEK293T cells are co-transfected with plasmids encoding the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro.

-

Transfected cells are treated with various concentrations of the inhibitor.

-

After an incubation period, the green fluorescence intensity is measured.

-

The EC50 value is calculated based on the dose-dependent reduction in the fluorescence signal.[2][3]

-

Cellular Antiviral Assay

This is the definitive test of a compound's ability to inhibit viral replication in a relevant biological context (BSL-3).

-

Principle : Susceptible host cells are infected with SARS-CoV-2 and treated with the inhibitor. The reduction in viral replication or virus-induced cytopathic effect (CPE) is measured to determine the compound's antiviral potency.

-

Methodology :

-

Host cells (e.g., Vero E6 or Caco-2 hACE2) are seeded in multi-well plates.

-

Cells are treated with a serial dilution of this compound.

-

Cells are then infected with a known titer of SARS-CoV-2 (e.g., USA-WA1/2020 strain).[10]

-

After incubation (e.g., 48 hours), the antiviral effect is quantified. This can be done by measuring viral RNA levels via RT-qPCR, by immunofluorescence staining for a viral antigen (e.g., nucleocapsid protein), or by assessing cell viability to measure the reduction in CPE.[13][14]

-

The EC50 value is determined from the dose-response curve.[3][10]

-

Molecular Dynamics (MD) Simulations

MD simulations provide computational insight into the dynamic interactions between the inhibitor and the target protein at an atomic level.

-

Principle : This method uses classical mechanics to simulate the physical movements of atoms and molecules over time. It allows for the exploration of binding stability, conformational changes, and key intermolecular interactions.

-

Methodology :

-

The simulation system is prepared using the X-ray crystal structure of PLpro in complex with an inhibitor (e.g., PDB ID: 7JRN for GRL0617 or 7SDR for this compound).[2][5]

-

The complex is solvated in a water box with appropriate ions to mimic physiological conditions.

-

The simulation is run for a significant duration (e.g., 100 nanoseconds) using software like Schrodinger Desmond.

-

The resulting trajectory is analyzed to assess the stability of the complex (e.g., via Root Mean Square Deviation - RMSD) and to identify persistent interactions, such as hydrogen bonds between the inhibitor and specific residues like Asp164.[7][8]

-

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]

- 6. 7jrn - Proteopedia, life in 3D [proteopedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Jun9-72-2 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of Jun9-72-2, a SARS-CoV-2 Papain-like Protease Inhibitor

Introduction

The COVID-19 pandemic spurred unprecedented research into antiviral therapies targeting SARS-CoV-2. Among the most promising viral targets are the proteases essential for the viral life cycle. The papain-like protease (PLpro) plays a crucial role not only in processing the viral polyprotein but also in stripping ubiquitin and ISG15 from host proteins, thereby helping the virus evade the host's innate immune response. This dual function makes PLpro an attractive target for antiviral drug development. This compound is a potent, non-covalent inhibitor of SARS-CoV-2 PLpro identified through high-throughput screening and subsequent lead optimization. This document provides a detailed technical overview of its structure-activity relationship (SAR), mechanism of action, and the experimental methodologies used in its characterization.

Mechanism of Action and Binding Mode

This compound exerts its antiviral effect by competitively inhibiting the enzymatic activity of SARS-CoV-2 PLpro. The development of this compound stemmed from initial hits identified from a 50,000-compound library, which were then optimized to enhance potency.

Molecular dynamics (MD) simulations have provided significant insights into the binding interactions of this compound with the PLpro active site. A key structural feature of this compound and its more potent analogs is the replacement of a carboxamide group, present in the reference compound GRL0617, with a trialkyl ammonium group. This substitution allows for the formation of a stronger ionic hydrogen bond between the inhibitor's N–H+ group and the side chain of a key aspartate residue (Asp164) in the protease. This enhanced interaction contributes to a more stable binding and a more optimal fit within the receptor's binding area, leading to improved inhibitory activity compared to earlier compounds. Overall, simulations indicate that this compound engages in more extensive and stable interactions with PLpro than the parent compound GRL0617.

Caption: Key structural modification from GRL0617 to this compound enhancing PLpro binding.

Quantitative Structure-Activity Relationship Data

The potency of this compound and related compounds has been quantified through various biochemical and cell-based assays. The data consistently demonstrates that this compound is a sub-micromolar inhibitor of PLpro with potent antiviral activity in cellular models, showing a significant improvement over the reference compound GRL0617.

| Compound | Assay Type | Target/Cell Line | Endpoint | Value (µM) | Citation |

| This compound | Enzymatic (FRET) | SARS-CoV-2 PLpro | IC₅₀ | 0.67 | [1] |

| Antiviral | Vero E6 cells | EC₅₀ | 6.62 | ||

| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 8.32 | ||

| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 7.90 | ||

| Jun9-53-2 | Enzymatic (FRET) | SARS-CoV-2 PLpro | IC₅₀ | 0.89 | |

| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 8.89 | ||

| Jun9-75-4 | Enzymatic (FRET) | SARS-CoV-2 PLpro | IC₅₀ | 0.62 | |

| Antiviral | Vero E6 cells | EC₅₀ | 7.88 | ||

| GRL0617 | Antiviral | Vero E6 cells | EC₅₀ | 23.64 | |

| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 25.1 | ||

| Antiviral | Caco-2 hACE2 cells | EC₅₀ | 19.96 |

Experimental Protocols

The characterization of this compound involved a multi-step workflow, from initial screening to cellular activity validation. The key experimental methodologies are detailed below.

Caption: Drug discovery and validation workflow for this compound.

FRET-Based Enzymatic Assay for High-Throughput Screening

This biochemical assay was the primary tool for the initial high-throughput screening and for determining the half-maximal inhibitory concentration (IC₅₀) of the compounds.

-

Principle : The assay measures the cleavage of a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans) is non-fluorescent when intact. Upon cleavage by PLpro, the fluorophore (Edans) and quencher (Dabcyl) are separated, resulting in a detectable fluorescent signal.

-

Protocol Outline :

-

Recombinant SARS-CoV-2 PLpro is pre-incubated with the test compounds (or DMSO as a control) in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT) in 384-well plates.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence intensity is monitored over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

-

FlipGFP-Based Cell Reporter Assay

To assess the ability of inhibitors to engage and inhibit PLpro within a cellular environment, a FlipGFP (fluorescent-protein-based indicator of proteolysis) reporter assay was developed. This assay can be performed under BSL-2 conditions.

-

Principle : A reporter protein is constructed consisting of two GFP fragments separated by a PLpro cleavage sequence. In the uncleaved state, the protein is non-fluorescent. When PLpro is active in the cell, it cleaves the sequence, allowing the GFP fragments to reconstitute and produce a fluorescent signal. An inhibitor of PLpro will prevent this cleavage, leading to a reduction in fluorescence.

-

Protocol Outline :

-

HEK293T cells are co-transfected with two plasmids: one expressing the FlipGFP reporter and another expressing SARS-CoV-2 PLpro.

-

Following transfection, cells are treated with various concentrations of the test compounds.

-

After an incubation period (e.g., 24 hours), the green fluorescence intensity of the cells is measured using a high-content imaging system or flow cytometry.

-

EC₅₀ values, representing the concentration at which the inhibitor reduces PLpro activity by 50% in cells, are calculated from dose-response curves.

-

Caption: Principle of the FlipGFP cell-based reporter assay for PLpro activity.

Cellular Antiviral Assay

The definitive test of an antiviral compound is its ability to inhibit viral replication in infected cells. For this compound, this was evaluated in cell lines susceptible to SARS-CoV-2 infection.

-

Principle : The assay measures the reduction in viral yield or viral-induced cytopathic effect (CPE) in the presence of an inhibitor.

-

Protocol Outline :

-

Host cells (e.g., Vero E6 or Caco-2 hACE2) are seeded in 96-well plates.

-

Cells are treated with serial dilutions of the test compound for a short period before infection.

-

Cells are then infected with a known titer of SARS-CoV-2 (e.g., USA-WA1/2020 strain) at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 48-72 hours), the antiviral activity is quantified. This can be done by:

-

CPE Reduction : Staining the remaining viable cells with crystal violet. The optical density is proportional to the number of surviving cells.

-

Viral RNA Quantification : Measuring the amount of viral RNA in the supernatant using RT-qPCR.

-

Plaque Reduction Assay : Quantifying the reduction in infectious virus particles.

-

-

The half-maximal effective concentration (EC₅₀) is calculated as the compound concentration that reduces the viral effect by 50%.

-

Simultaneously, a cytotoxicity assay (e.g., using AlamarBlue or MTS) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

-

Conclusion

This compound is a potent and selective inhibitor of SARS-CoV-2 PLpro, developed through a systematic process of high-throughput screening and structure-guided lead optimization. Its improved potency over earlier compounds is attributed to specific structural modifications that enhance its interaction with key residues in the enzyme's active site. The comprehensive characterization of this compound, utilizing a suite of biochemical and cell-based assays, validates its mechanism of action and demonstrates significant antiviral activity in relevant cellular models. These findings establish this compound and its analogs as promising candidates for further preclinical and clinical development as SARS-CoV-2 antiviral therapeutics.

References

An In-depth Technical Guide on the Function of Jun9-72-2 in Virology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of Jun9-72-2, a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro). The information presented herein is collated from peer-reviewed research and is intended to facilitate further investigation and drug development efforts targeting coronaviruses.

Introduction to this compound

This compound is a small molecule inhibitor identified through high-throughput screening as a potent antagonist of the SARS-CoV-2 papain-like protease (PLpro).[1][2][3][4][5] PLpro is a critical enzyme for the replication of SARS-CoV-2, as it is involved in the cleavage of the viral polyprotein.[1][3][5][6] Furthermore, PLpro plays a role in antagonizing the host's innate immune response by deubiquitinating and deISGylating host proteins.[1][3][5] The dual function of PLpro in viral replication and immune evasion makes it a prime target for antiviral drug development.[1][3][5][6] this compound has demonstrated significant antiviral activity in cellular models of SARS-CoV-2 infection.[2][3]

Mechanism of Action

This compound functions as a direct inhibitor of the SARS-CoV-2 PLpro.[7] Its mechanism of action involves binding to the protease and blocking its enzymatic activity. Molecular dynamics simulations have suggested that this compound engages in more extensive interactions with the PLpro active site compared to earlier inhibitors like GRL0617.[2][4] Specifically, the trialkyl ammonium group in this compound is proposed to form a stronger ionic hydrogen bond with the side chain of Asp164 in the PLpro, leading to a more optimal fit within the receptor binding area.[2] By inhibiting PLpro, this compound is expected to disrupt the processing of the viral polyprotein, thereby halting the viral replication cycle. Additionally, its inhibition of PLpro's deubiquitinating and deISGylating activities may help to restore the host's innate immune response to the viral infection.

Quantitative Data

The antiviral and inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key data points from the primary literature.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 PLpro

| Compound | IC50 (µM) | Assay Type | Reference |

| This compound | 0.67 | FRET-based | [7] |

| GRL0617 | >10 | FRET-based | [2] |

Table 2: Cellular Antiviral Activity against SARS-CoV-2

| Compound | Cell Line | EC50 (µM) | Assay Type | Reference |

| This compound | Caco-2 hACE2 | 8.32 ± 1.48 | Cellular Antiviral | [3][6] |

| This compound | Vero E6 | 6.62 | Cellular Antiviral | [2] |

| Jun9-53-2 | Caco-2 hACE2 | 8.89 ± 3.28 | Cellular Antiviral | [3][6] |

| GRL0617 | Caco-2 hACE2 | 25.14 ± 7.58 | Cellular Antiviral | [3][6] |

| GRL0617 | Vero E6 | 23.64 | Cellular Antiviral | [2] |

Table 3: Cellular PLpro Inhibition

| Compound | EC50 (µM) | Assay Type | Reference |

| This compound | <10 | FlipGFP-PLpro | [3] |

| GRL0617 | 9.29 ± 3.45 | FlipGFP-PLpro | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1. FRET-based High-Throughput Screening Assay

This assay is designed to identify inhibitors of the SARS-CoV-2 PLpro enzymatic activity.

-

Principle: The assay utilizes a Förster Resonance Energy Transfer (FRET) substrate that contains a cleavage site for PLpro flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by PLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Protocol:

-

Prepare a solution of SARS-CoV-2 PLpro in assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

In a 384-well plate, add the test compounds (e.g., this compound) at various concentrations.

-

Add the PLpro solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

4.2. FlipGFP-based Reporter Assay

This cell-based assay is used to quantify the intracellular enzymatic inhibition potency of PLpro inhibitors.

-

Principle: A reporter construct is created where a "flipped" and non-fluorescent Green Fluorescent Protein (GFP) is linked to a PLpro cleavage site. Co-expression of this reporter with PLpro results in cleavage at the recognition site, leading to the "flipping" of the GFP back to its fluorescent conformation. Inhibitors of PLpro will prevent this cleavage and thus reduce the GFP signal.

-

Protocol:

-

Seed human embryonic kidney 293T (HEK293T) cells in a 96-well plate.

-

Co-transfect the cells with plasmids encoding the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro. A plasmid encoding mCherry can be co-transfected as an internal control for transfection efficiency.

-

After a few hours (e.g., 3 hours) post-transfection, add the test compounds at various concentrations to the cells.

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Measure the GFP and mCherry fluorescence signals using a fluorescence microscope or a plate reader.

-

Normalize the GFP signal to the mCherry signal and calculate the EC50 value by fitting the data to a dose-response curve.

-

4.3. Cellular Antiviral Assay

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a relevant cell line.

-

Principle: Susceptible cell lines are infected with SARS-CoV-2 in the presence of the test compound. The antiviral activity is determined by measuring the reduction in viral replication, often by quantifying viral RNA or by assessing the cytopathic effect (CPE).

-

Protocol for Caco-2 hACE2 and Vero E6 cells:

-

Seed Caco-2 cells stably expressing human ACE2 (Caco-2 hACE2) or Vero E6 cells in 96-well plates.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Pre-treat the cells with the compound dilutions for a short period.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a defined period (e.g., 48-72 hours).

-

Assess viral replication. This can be done by:

-

RT-qPCR: Quantify the amount of viral RNA in the cell supernatant.

-

Plaque Assay: Determine the number of plaque-forming units (PFUs) in the supernatant.

-

CPE Reduction Assay: Visually score the reduction in virus-induced cell death.

-

-

Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value, the concentration at which the compound is 50% cytotoxic to the cells. The selectivity index (SI = CC50/EC50) can then be calculated.

-

Conclusion

This compound is a promising lead compound for the development of antivirals against SARS-CoV-2. Its potent inhibition of the viral PLpro and its demonstrated cellular antiviral activity warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the quest for effective COVID-19 therapeutics. The continued exploration of PLpro inhibitors like this compound is a critical component of the strategy to combat the ongoing and future threats of coronaviruses.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay (Journal Article) | OSTI.GOV [osti.gov]

- 5. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay – ScienceOpen [scienceopen.com]

- 6. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Early Research and Development of Jun9-72-2, a Potent SARS-CoV-2 Papain-like Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research and development of Jun9-72-2, a promising non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro). The emergence of the COVID-19 pandemic necessitated the rapid development of antiviral therapeutics, with viral proteases being a prime target. This compound was identified through a lead optimization campaign based on the known SARS-CoV PLpro inhibitor, GRL0617. This document details the mechanism of action, key experimental data, and the methodologies employed in its initial characterization, including enzymatic and cell-based assays that established its potency and antiviral activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the ongoing development of SARS-CoV-2 inhibitors and the broader field of antiviral drug discovery.

Introduction

The SARS-CoV-2 virus, the etiological agent of COVID-19, relies on two key proteases for its replication and propagation: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). PLpro plays a dual role in the viral life cycle. Firstly, it is responsible for the cleavage of the viral polyprotein at three specific sites, releasing non-structural proteins 1, 2, and 3, which are essential for the formation of the replication-transcription complex. Secondly, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, interfering with the host's innate immune response by removing ubiquitin and ISG15 protein tags from host proteins. This multifaceted role makes PLpro an attractive target for antiviral drug development.

This compound emerged from a structure-activity relationship (SAR) study aimed at improving the potency of GRL0617, a previously identified inhibitor of SARS-CoV PLpro.[1] Through chemical modifications, this compound demonstrated enhanced enzymatic inhibition and cellular antiviral activity against SARS-CoV-2.[1][2]

Mechanism of Action

This compound is a non-covalent inhibitor that binds to the active site of the SARS-CoV-2 PLpro. Molecular dynamics simulations have shown that this compound engages in more extensive interactions with the protease compared to its parent compound, GRL0617.[1][2] A key modification in this compound is the replacement of a carboxamide group with a trialkyl ammonium group. This change facilitates a stronger ionic hydrogen bonding interaction with the side chain of Asp164 within the PLpro active site.[1] Binding of this compound induces a conformational change in the blocking loop 2 (BL2) of the protease to a more closed conformation, thereby inhibiting its enzymatic activity.[1][3]

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action.

Caption: Inhibition of SARS-CoV-2 PLpro by this compound blocks viral replication and immune evasion.

Quantitative Data Summary

The inhibitory potency of this compound was evaluated through various in vitro and cell-based assays. The following tables summarize the key quantitative data, comparing this compound with its parent compound GRL0617 and other analogs.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 PLpro

| Compound | IC50 (μM) |

| GRL0617 | ~2.0 |

| This compound | 0.67 |

| Jun9-75-4 | 0.62 |

| Jun9-85-1 | 0.66 |

| Jun9-84-3 | 0.67 |

| Jun9-87-1 | 0.87 |

Data sourced from Ma et al., 2021.[1]

Table 2: Cellular Antiviral Activity against SARS-CoV-2

| Compound | EC50 (μM) in Vero E6 Cells | EC50 (μM) in Caco-2 hACE2 Cells | EC50 (μM) in FlipGFP Assay |

| GRL0617 | 23.64 | 19.96 | 9.29 |

| This compound | 6.62 | ~8.32 | < 10 |

| Jun9-75-4 | 7.88 | Not Reported | < 10 |

| Jun9-85-1 | 7.81 | Not Reported | < 10 |

| Jun9-87-1 | 10.14 | Not Reported | < 10 |

Data sourced from Ma et al., 2021.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the early evaluation of this compound.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay was employed to determine the in vitro inhibitory activity of compounds against purified SARS-CoV-2 PLpro.

-

Principle: A FRET peptide substrate containing a fluorophore and a quencher is cleaved by PLpro, leading to an increase in fluorescence signal.

-

Protocol:

-

Purified SARS-CoV-2 PLpro was incubated with varying concentrations of the test compound (e.g., this compound) in a reaction buffer (50 mM HEPES pH 7.5, 5 mM DTT, and 0.01% Triton X-100) at 30°C for 1 hour in a 384-well plate.[2]

-

The enzymatic reaction was initiated by the addition of a FRET substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans).[2]

-

The fluorescence signal was measured at excitation and emission wavelengths of 360 nm and 460 nm, respectively, using a plate reader.[2]

-

IC50 values were calculated from the dose-response curves.

-

Cell-Based FlipGFP Reporter Assay

This assay was developed to assess the intracellular target engagement and inhibitory activity of PLpro inhibitors in a BSL-2 setting.[1]

-

Principle: A FlipGFP reporter protein is engineered to contain a PLpro cleavage site. Co-expression with active PLpro leads to cleavage of the reporter and a decrease in GFP fluorescence. Inhibition of PLpro by a compound rescues the fluorescence.

-

Protocol:

-

HEK293T cells were co-transfected with plasmids encoding for the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro.

-

3 hours post-transfection, cells were treated with various concentrations of the test compounds.[4]

-

48 hours post-transfection, GFP and mCherry (as a transfection control) fluorescence signals were measured using an imager reader.[4]

-

The ratio of GFP to mCherry fluorescence was normalized, and EC50 values were determined from the dose-response curves.

-

Caption: Workflow for the cell-based FlipGFP reporter assay to evaluate PLpro inhibitors.

Cellular Antiviral Activity Assay

This assay directly measures the ability of a compound to inhibit SARS-CoV-2 replication in cultured cells.

-

Principle: The reduction in viral replication in the presence of a compound is quantified by measuring either the viral RNA levels or the viral-induced cytopathic effect (CPE).

-

Protocol:

-

Vero E6 or Caco-2 hACE2 cells were seeded in 96-well plates.[2][3]

-

Cells were infected with SARS-CoV-2 (USA-WA1/2020 strain) at a specific multiplicity of infection (MOI).[2]

-

Immediately after infection, cells were treated with serial dilutions of the test compound.

-

After a defined incubation period (e.g., 48-72 hours), the antiviral activity was assessed. This can be done by:

-

qRT-PCR: Quantifying the amount of viral RNA in the cell culture supernatant.

-

CPE Assay: Measuring cell viability using reagents like CellTiter-Glo, where a higher signal indicates protection from viral-induced cell death.

-

-

EC50 values were calculated based on the reduction in viral RNA or the inhibition of CPE.

-

Conclusion and Future Directions

The early research and development of this compound represent a successful example of rapid, targeted drug discovery in response to a global health crisis. Through a systematic lead optimization approach, this compound was identified as a potent inhibitor of SARS-CoV-2 PLpro with significant improvements in both enzymatic and cellular activity over its predecessor, GRL0617. The detailed experimental protocols outlined in this guide provide a roadmap for the continued evaluation of this and other PLpro inhibitors.

Future research should focus on further preclinical development of this compound and its analogs, including pharmacokinetic and in vivo efficacy studies. The continued exploration of the structure-activity relationships of this class of compounds could lead to the discovery of even more potent and selective inhibitors. The methodologies described herein will remain critical tools in the ongoing effort to develop effective antiviral therapies for COVID-19 and future coronavirus outbreaks.

References

- 1. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

Jun9-72-2: A Potent Inhibitor of SARS-CoV-2 Papain-like Protease (PLpro)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to develop effective antiviral therapies. Among the key viral enzymes targeted for drug development is the papain-like protease (PLpro). PLpro is a crucial multifunctional enzyme essential for viral replication and for dismantling the host's innate immune response, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Jun9-72-2, a potent inhibitor of SARS-CoV-2 PLpro.

SARS-CoV-2 PLpro is a cysteine protease domain within the large non-structural protein 3 (nsp3) of the viral polyprotein.[1][2] It performs two critical functions: firstly, it cleaves the viral polyprotein at three specific sites to release nsp1, nsp2, and nsp3, which are essential components of the viral replication and transcription complex.[2][3] Secondly, it acts as a deubiquitinating (DUB) and deISGylating enzyme, removing ubiquitin and interferon-stimulated gene 15 (ISG15) protein modifications from host cell proteins.[1][3][4] This activity helps the virus to evade the host's innate immune response, particularly the type I interferon pathway, by targeting key signaling proteins like STING (stimulator of interferon genes).[5][6]

This compound has emerged from high-throughput screening and subsequent lead optimization as a promising non-covalent small molecule inhibitor of SARS-CoV-2 PLpro.[7][8] This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows employed in its discovery and evaluation.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against SARS-CoV-2 PLpro has been determined through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.67 µM | FRET-based enzymatic assay | [7][9][10][11][12] |

| 670 nM | FRET-based enzymatic assay | [11] |

Table 1: In vitro enzymatic inhibition of SARS-CoV-2 PLpro by this compound.

| Cell Line | EC50 | Assay Type | Reference |

| Vero E6 | 6.62 µM | Cellular antiviral assay | [8][11] |

| Caco-2-hACE2 | 7.90 µM | Cellular antiviral assay | [11] |

| Caco-2 hACE2 | 8.32 µM | Cellular antiviral assay | [7] |

Table 2: Antiviral activity of this compound in different cell lines.

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is crucial for the replication and extension of these findings.

FRET-based Enzymatic Assay for PLpro Inhibition

This assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.

-

Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for PLpro, flanked by a fluorescent reporter and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by PLpro, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

-

Protocol:

-

Recombinant SARS-CoV-2 PLpro is purified.

-

The assay is typically performed in a 384-well plate format.[13]

-

A solution of PLpro is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period at a specific temperature.

-

The enzymatic reaction is initiated by adding the FRET substrate (e.g., Ub-AMC).

-

The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][7]

-

Cell-based FlipGFP Reporter Assay

This assay assesses the intracellular activity of PLpro inhibitors in a BSL-2 setting.[7][8]

-

Principle: A genetically encoded reporter, FlipGFP, is engineered to be in a non-fluorescent state. A linker containing a PLpro cleavage site is inserted into the FlipGFP sequence. When co-expressed with active PLpro, the linker is cleaved, causing a conformational change in FlipGFP that restores its fluorescence. Inhibitors of PLpro will prevent this cleavage and thus reduce the fluorescent signal.

-

Protocol:

-

HEK293T cells are co-transfected with plasmids encoding the FlipGFP-PLpro substrate and SARS-CoV-2 PLpro.[14]

-

The transfected cells are seeded into 96-well plates.

-

Cells are treated with different concentrations of the inhibitor (e.g., this compound).

-

After an incubation period, the fluorescence intensity is measured using a fluorescence microscope or a plate reader.

-

The EC50 value is calculated by normalizing the fluorescence signal to a control (e.g., DMSO-treated cells) and fitting the data to a dose-response curve.[7]

-

Cellular Antiviral Assay

This assay determines the efficacy of the inhibitor in preventing viral replication in a relevant cell culture model.

-

Principle: Susceptible cell lines are infected with SARS-CoV-2 in the presence of the inhibitor. The reduction in viral replication is then quantified.

-

Protocol:

-

Vero E6 or Caco-2-hACE2 cells are seeded in 96-well plates.[7][11]

-

The cells are treated with serial dilutions of the inhibitor.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After an incubation period (e.g., 24-48 hours), the antiviral activity is assessed using various methods, such as:

-

Quantitative RT-PCR (qRT-PCR): Measuring the reduction in viral RNA levels in the cell supernatant or cell lysate.[14]

-

Immunofluorescence: Staining for a viral antigen (e.g., nucleocapsid protein) to quantify the number of infected cells.[14]

-

Cytopathic Effect (CPE) Assay: Visually assessing the reduction in virus-induced cell death.

-

-

EC50 values are calculated by plotting the percentage of viral inhibition against the inhibitor concentration.[7]

-

Visualizing the Core Concepts

Diagrams are provided below to illustrate the key pathways and workflows related to this compound and SARS-CoV-2 PLpro.

The diagram above illustrates the typical drug discovery pipeline that led to the identification and validation of this compound as a SARS-CoV-2 PLpro inhibitor.

This diagram depicts the dual roles of SARS-CoV-2 PLpro in viral polyprotein processing and in the suppression of the host's innate immune response through the deubiquitination of key signaling molecules like STING. The inhibitory action of this compound on PLpro is highlighted, which in turn restores the host's antiviral interferon response.

Conclusion

This compound represents a significant step forward in the development of targeted antivirals against SARS-CoV-2. Its potent inhibition of PLpro, demonstrated through robust enzymatic and cell-based assays, underscores its therapeutic potential. By disrupting a key viral enzyme that is essential for both replication and immune evasion, this compound offers a dual mechanism of action. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research and development of this and other PLpro inhibitors, ultimately contributing to the arsenal of therapies available to combat COVID-19 and future coronavirus outbreaks.

References

- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]

- 2. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorbyt.com [biorbyt.com]

- 11. labproservices.com [labproservices.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Jun9-72-2: A Potent Inhibitor of SARS-CoV-2 Papain-like Protease (PLpro)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jun9-72-2 is a small molecule inhibitor of the papain-like protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. As a key viral enzyme, PLpro plays a crucial role in the viral replication cycle by processing the viral polyprotein. Furthermore, it contributes to the virus's ability to evade the host's innate immune response by reversing post-translational modifications of host proteins, specifically through its deubiquitinating (DUB) and deISGylating activities. The dual function of PLpro in viral replication and immune evasion makes it a compelling target for the development of antiviral therapeutics. This compound has emerged from high-throughput screening and subsequent lead optimization as a potent inhibitor of SARS-CoV-2 PLpro, demonstrating significant antiviral activity in cellular models. This document provides a comprehensive overview of the biochemical properties of this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Biochemical Activity and Potency

The inhibitory activity of this compound against SARS-CoV-2 PLpro has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Enzymatic Inhibition | Value | Assay Type | Reference |

| IC50 | 0.67 µM | FRET-based enzymatic assay | [1][2] |

| Cellular Antiviral Activity | EC50 Value | Cell Line | Assay Type | Reference |

| This compound | 8.32 ± 1.48 µM | Caco-2 hACE2 | Cellular Antiviral Assay | [1] |

| This compound | ~6.6-7.9 µM | Not specified | Cell-based antiviral assays | [3] |

| GRL0617 (Control) | 25.14 ± 7.58 µM | Caco-2 hACE2 | Cellular Antiviral Assay | [1] |

| Cell-based Protease Inhibition | EC50 Value | Assay Type | Reference |

| This compound | < 10 µM | FlipGFP PLpro assay | [1] |

Mechanism of Action

This compound acts as a competitive inhibitor of the SARS-CoV-2 PLpro. Molecular dynamics simulations have provided insights into its binding mode, suggesting that it engages in more extensive interactions with the enzyme compared to the reference inhibitor GRL0617.[4] The replacement of a carboxamide group, present in GRL0617, with a trialkyl ammonium group in this compound leads to stronger ionic hydrogen bonding with Asp164 in the PLpro active site.[4] This enhanced interaction contributes to its higher potency.

The inhibition of PLpro by this compound has two major consequences for the virus and the host cell:

-

Inhibition of Viral Polyprotein Processing: PLpro is responsible for cleaving the nsp1/nsp2, nsp2/nsp3, and nsp3/nsp4 junctions of the viral polyprotein. By inhibiting this activity, this compound disrupts the formation of the viral replication and transcription complex (RTC), thereby halting viral replication.

-

Restoration of Host Innate Immune Response: SARS-CoV-2 PLpro counteracts the host's antiviral defenses by removing ubiquitin and ISG15 modifications from host proteins. This interference blunts the type I interferon (IFN) response. By inhibiting the DUB and deISGylating activity of PLpro, this compound can restore the host's innate immune signaling, allowing for a more effective antiviral response.

Signaling Pathway

The following diagram illustrates the role of SARS-CoV-2 PLpro in antagonizing the host's innate immune response and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FRET-based Enzymatic Assay

This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against the proteolytic activity of SARS-CoV-2 PLpro.

Workflow Diagram:

Methodology:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme.

-

FRET-based substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans).

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Triton X-100).

-

This compound and control compounds (e.g., GRL0617, DMSO).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of recombinant SARS-CoV-2 PLpro is prepared in the assay buffer.

-

Serial dilutions of this compound and control compounds are added to the wells of a 384-well plate.

-

The PLpro enzyme solution is added to the wells containing the compounds and incubated for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

Fluorescence is measured kinetically over a period of time (e.g., 1-2 hours) using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission).

-

The rate of substrate cleavage is determined from the linear phase of the reaction.

-

The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).

-

FlipGFP-PLpro Assay

This cell-based assay measures the intracellular activity of SARS-CoV-2 PLpro and the efficacy of its inhibitors in a cellular context.

Workflow Diagram:

Methodology:

-

Principle: The FlipGFP reporter consists of a "flipped" GFP beta-strand that is separated from the rest of the GFP molecule by a PLpro cleavage site. When PLpro is active, it cleaves the site, allowing the beta-strand to "flip" back into its correct position, resulting in a functional, fluorescent GFP. An mCherry reporter is often co-expressed as an internal control for transfection efficiency and cell viability.

-

Reagents and Materials:

-

HEK293T cells or other suitable cell lines.

-

FlipGFP-PLpro reporter plasmid.

-

SARS-CoV-2 PLpro expression plasmid.

-

Transfection reagent.

-

This compound and control compounds.

-

Cell culture medium and supplements.

-

Fluorescence microscope or plate reader.

-

-

Procedure:

-

Cells are seeded in a multi-well plate.

-

The cells are co-transfected with the FlipGFP-PLpro reporter plasmid and the SARS-CoV-2 PLpro expression plasmid.

-

After a few hours, the medium is replaced with fresh medium containing serial dilutions of this compound or control compounds.

-

The cells are incubated for 24-48 hours to allow for plasmid expression, PLpro activity, and inhibitor action.

-

The fluorescence of GFP and mCherry is measured using a fluorescence microscope or a plate reader.

-

The ratio of GFP to mCherry fluorescence is calculated and normalized to the DMSO control.

-

The EC50 value is determined by plotting the normalized fluorescence ratio against the compound concentration and fitting the data to a dose-response curve.

-

Cellular Antiviral Assay

This assay directly measures the ability of a compound to inhibit SARS-CoV-2 replication in a relevant cell line.

Workflow Diagram:

Methodology:

-

Reagents and Materials:

-

Susceptible cell line (e.g., Caco-2 hACE2, Vero E6).

-

SARS-CoV-2 virus stock.

-

This compound and control compounds (e.g., remdesivir, DMSO).

-

Cell culture medium and supplements.

-

Reagents for quantifying viral replication (e.g., crystal violet for plaque assays, reagents for RNA extraction and RT-qPCR).

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are pre-treated with serial dilutions of this compound or control compounds for a few hours.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The infected cells are incubated for a period of 24 to 72 hours.

-

Viral replication is quantified using one of several methods:

-

Plaque Assay: The supernatant is collected and serially diluted to infect a fresh monolayer of cells. After an incubation period under an agarose overlay, the cells are fixed and stained to visualize plaques (areas of cell death), which are then counted to determine the viral titer.

-

RT-qPCR: Viral RNA is extracted from the cell lysate or supernatant and quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene.

-

Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

-

The percentage of inhibition of viral replication is calculated for each compound concentration relative to the DMSO control.

-

The EC50 value is determined from the dose-response curve. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).

-

Conclusion

This compound is a promising inhibitor of the SARS-CoV-2 papain-like protease with potent enzymatic and cellular antiviral activity. Its mechanism of action, involving the dual inhibition of viral polyprotein processing and the restoration of the host's innate immune response, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel PLpro inhibitors.

References

- 1. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorbyt.com [biorbyt.com]

- 3. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Jun9-72-2 (CAS 2657659-42-0): A Technical Whitepaper on a Novel SARS-CoV-2 PLpro Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Jun9-72-2 (CAS: 2657659-42-0), a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro).[1][2] this compound has demonstrated significant antiviral activity in cellular models by targeting a key viral enzyme essential for its replication and evasion of the host's innate immune response.[3][4][5] This guide consolidates available quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Compound Data

This compound is a small molecule inhibitor identified through high-throughput screening and subsequent lead optimization.[3][4] It has shown improved enzymatic inhibition and antiviral activity compared to earlier inhibitors like GRL0617.[4][6]

| Identifier | Value | Reference |

| Name | This compound | [1][2][7][8] |

| CAS Number | 2657659-42-0 | [1][2][7][8] |

| Molecular Formula | C20H21NO | [8] |

| Molecular Weight | 291.39 g/mol | [8] |

| Target | SARS-CoV-2 Papain-like Protease (PLpro) | [1][2][9] |

Quantitative Efficacy and Potency

The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays.

| Assay Type | Metric | Value (µM) | Cell Line/System | Reference |

| Enzymatic Assay (FRET-based) | IC50 | 0.67 | - | [1][9] |

| Cell-based Antiviral Assay | EC50 | 8.31 | Vero E6 | [1] |

| Cell-based Antiviral Assay | EC50 | 7.9 | Caco2-hACE2 | [1] |

| Cell-based Antiviral Assay | EC50 | 6.62 | Vero E6 | [2][4] |

| Cell-based Antiviral Assay | EC50 | 8.32 | Caco-2 hACE2 | [3] |

| Cell-based FlipGFP PLpro Assay | EC50 | < 10 | 293T | [3] |

Mechanism of Action: Targeting SARS-CoV-2 PLpro

This compound exerts its antiviral effect by inhibiting the SARS-CoV-2 papain-like protease (PLpro).[1][2] PLpro is a critical viral enzyme with two main functions:

-

Viral Polyprotein Processing: It cleaves the viral polyprotein pp1a and pp1ab at three sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3), which are essential for forming the viral replication and transcription complex.[10]

-

Innate Immune Evasion: PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 protein modifications from host proteins.[11] This interference with post-translational modifications helps the virus evade the host's innate immune response, particularly the type I interferon pathway.[11][12]

By inhibiting PLpro, this compound disrupts viral replication and may help restore the host's antiviral immune response. Molecular dynamics simulations suggest that this compound engages in more extensive interactions with PLpro compared to earlier inhibitors like GRL0617.[4][6] Specifically, the replacement of a carboxamide group with a trialkyl ammonium in this compound results in stronger ionic hydrogen bonding with the side chain of Asp164 in the enzyme.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. labproservices.com [labproservices.com]

- 3. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SARS‐CoV‐2 Papain‐Like Protease: Structure, Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phenol, 4-[[methyl[(1R)-1-(1-naphthalenyl)ethyl]amino]methyl]- | 2657659-42-0 [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Jun12682, a potent SARS-CoV-2 papain-like protease inhibitor with exceptional antiviral efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Jun9-72-2 Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jun9-72-2 is a potent and specific inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a viral enzyme essential for the replication of the virus.[1][2] Beyond its role in processing the viral polyprotein, PLpro also acts as a viral antagonist to the host's innate immune system. This dual function makes PLpro a prime target for the development of antiviral therapeutics. These application notes provide detailed methodologies for the evaluation of this compound and other potential PLpro inhibitors in various antiviral assays.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the enzymatic activity of SARS-CoV-2 PLpro.[1][2] This inhibition has two major consequences for the virus and the host cell. Firstly, it blocks the cleavage of the viral polyprotein, which is a critical step in the formation of the viral replication and transcription complex, thereby halting viral replication. Secondly, by inhibiting the deubiquitinating and deISGylating activity of PLpro, this compound helps to restore the host's innate immune response, which is normally suppressed by the virus.[3][4] Specifically, PLpro has been shown to interfere with key signaling proteins such as Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB and Interferon (IFN) signaling pathways.[3][5][6]

Data Presentation

Quantitative Antiviral and Inhibitory Activity of this compound

| Parameter | Value | Assay Condition | Reference(s) |

| IC50 | 0.67 µM | FRET-based enzymatic assay against SARS-CoV-2 PLpro | [1][2][7] |

| EC50 | 6.62 µM | Cellular antiviral assay in Vero E6 cells | [8][9] |

| EC50 | 7.90 µM - 8.32 µM | Cellular antiviral assay in Caco-2 hACE2 cells | [7][8][10] |

| EC50 | < 10 µM | FlipGFP-PLpro cellular assay | [7] |

Experimental Protocols

FRET-Based Enzymatic Assay for PLpro Inhibition

This biochemical assay measures the direct inhibition of recombinant SARS-CoV-2 PLpro activity using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 PLpro-His protein

-

PLpro reaction buffer: 50 mM HEPES pH 7.5, 5 mM DTT, and 0.01% Triton X-100[7]

-

PLpro FRET substrate: Dabcyl-FTLRGG/APTKV(Edans)[7][9] or Z-RLRGG-AMC[11]

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well, black, clear-bottom assay plates

-

Fluorescence plate reader

Protocol:

-

In a 384-well plate, add 1 µl of the test compound at various concentrations (a 2 mM stock can be used for initial screening). For IC50 determination, perform serial dilutions.

-

Add 50 µl of 200 nM PLpro-His protein in PLpro reaction buffer to each well containing the test compound.[7]

-

Incubate the plate at 30°C for 1 hour.[7]

-

Initiate the enzymatic reaction by adding 1 µl of 1 mM PLpro FRET substrate.[7]

-

Measure the fluorescence signal. For endpoint analysis, incubate for 3 hours at 30°C.[7] Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm for both the Dabcyl/Edans and AMC-based substrates.[7][11]

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

FlipGFP-Based Cellular Assay for Intracellular PLpro Activity

This cell-based reporter assay is designed to quantify the intracellular target engagement and inhibitory activity of PLpro inhibitors and can be performed in a BSL-2 laboratory.

Materials:

-

HEK293T cells

-

FlipGFP-PLpro reporter plasmid and SARS-CoV-2 PLpro expression plasmid

-

Transfection reagent

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (e.g., this compound)

-

Fluorescence microscope or a plate reader capable of measuring cellular fluorescence

Protocol:

-

Seed HEK293T cells in a suitable multi-well plate.

-

Co-transfect the cells with the FlipGFP-PLpro reporter plasmid and the SARS-CoV-2 PLpro expression plasmid using a suitable transfection reagent.

-

Approximately 24 hours post-transfection, add the test compounds at a range of concentrations to the cell culture medium.

-

Incubate the cells with the compounds for an additional 24 to 48 hours.

-

Measure the green fluorescent protein (GFP) signal. A reduction in the GFP signal corresponds to the inhibition of PLpro activity.

-

If necessary, perform a parallel cytotoxicity assay to normalize the fluorescence signal to cell viability.

-

Determine the EC50 value by plotting the normalized fluorescence intensity against the compound concentration.

Cellular Antiviral Assay against Live SARS-CoV-2

This assay evaluates the efficacy of a compound in inhibiting SARS-CoV-2 replication within a host cell line. This protocol must be performed in a BSL-3 facility.

Materials:

-

Vero E6 or Caco-2 hACE2 cells

-

Live SARS-CoV-2 virus stock (e.g., USA-WA1/2020 strain)

-

Complete cell culture medium

-

Test compounds (e.g., this compound)

-

Reagents for quantifying viral-induced cytopathic effect (CPE), such as crystal violet, or for quantifying viral load, such as reagents for RT-qPCR.

Protocol (Cytopathic Effect Reduction Assay):

-

Seed Vero E6 or Caco-2 hACE2 cells in 96-well plates and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Remove the growth medium from the cells and add the medium containing the diluted compounds.

-

Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus-infected control wells.

-

Fix the cells using a suitable fixative, such as 4% paraformaldehyde.

-

Stain the cells with a 0.5% crystal violet solution.

-

After washing and drying, solubilize the stain.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of CPE reduction for each compound concentration compared to the untreated, virus-infected control, and determine the EC50 value.

Mandatory Visualizations

SARS-CoV-2 PLpro Signaling Pathway and Inhibition by this compound

Caption: Dual inhibitory effect of this compound on SARS-CoV-2 PLpro.

Experimental Workflow for Evaluating PLpro Inhibitors

Caption: Workflow for antiviral drug discovery targeting PLpro.

References

- 1. biorbyt.com [biorbyt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Papain-like protease of SARS-CoV-2 inhibits RLR signaling in a deubiquitination-dependent and deubiquitination-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labproservices.com [labproservices.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reframeDB [reframedb.org]

Application Notes and Protocols for Jun9-72-2 in Caco-2 hACE2 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), in studies involving Caco-2 hACE2 cells. The provided protocols are intended to facilitate research into the antiviral activity of this compound against SARS-CoV-2.

Introduction

This compound is a small molecule inhibitor of the SARS-CoV-2 papain-like protease (PLpro) with an IC50 value of 0.67 μM.[1] PLpro is a critical enzyme for viral replication, involved in cleaving the viral polyprotein and antagonizing the host's innate immune response.[2][3] Inhibition of PLpro presents a promising therapeutic strategy against COVID-19. Caco-2 cells, a human colon adenocarcinoma cell line, can be engineered to express human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2 entry.[4][5] These Caco-2 hACE2 cells, which also endogenously express the protease TMPRSS2, serve as a physiologically relevant in vitro model for studying SARS-CoV-2 infection of intestinal epithelial cells.[2][4] This document outlines the protocols for culturing Caco-2 hACE2 cells and for performing antiviral assays to evaluate the efficacy of this compound.

Data Presentation

The antiviral activity of this compound has been evaluated in Caco-2 hACE2 cells, demonstrating its potential to inhibit SARS-CoV-2 replication. The following table summarizes the key quantitative data from published studies.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | Caco-2 hACE2 | EC50 | 8.32 ± 1.48 μM | [4] |

| This compound | Caco-2 hACE2 | EC50 | ~8 μM | [6][7] |

| GRL0617 (Control) | Caco-2 hACE2 | EC50 | 25.14 ± 7.58 μM | [4] |

| GRL0617 (Control) | Caco-2 hACE2 | EC50 | 19.96 μM | [6][7][8] |

EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Caco-2 hACE2 Cell Culture

This protocol describes the standard procedure for culturing and maintaining Caco-2 hACE2 cells to ensure their suitability for antiviral assays.

Materials:

-

Caco-2 hACE2 cell line

-

Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

L-Glutamine

-

Penicillin-Streptomycin (Pen/Strep)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Cell culture plates (96-well)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 1% NEAA, 2 mM L-Glutamine, and 1% Pen/Strep.[9] For Caco-2 cell differentiation, a 21-day culture period is often required.[10]

-

Cell Thawing: Thaw cryopreserved Caco-2 hACE2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.

-

Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 70-80% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[9] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium. Seed new flasks at a recommended split ratio of 1:3 to 1:6. For some applications, subculturing at 50% confluency can promote a more homogenous monolayer.[11]

SARS-CoV-2 Antiviral Assay

This protocol details the methodology for evaluating the antiviral activity of this compound against SARS-CoV-2 in Caco-2 hACE2 cells.

Materials:

-

Caco-2 hACE2 cells

-

Complete growth medium

-

SARS-CoV-2 virus stock

-

This compound compound stock solution (in DMSO)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RNA extraction kit and reagents for RT-qPCR, or reagents for plaque assay)

Procedure:

-

Cell Seeding: Seed Caco-2 hACE2 cells into 96-well plates at a density of 4 x 10^4 cells/well and allow them to adhere and form a monolayer overnight.[12]

-

Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known inhibitor like GRL0617).

-

Viral Infection: After a pre-incubation period with the compound (e.g., 1 hour), infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.1.[3]

-

Incubation: Incubate the infected plates at 37°C in a 5% CO2 incubator for a designated period (e.g., 24 or 48 hours).

-

Quantification of Viral Replication:

-

RT-qPCR: At the end of the incubation period, extract total RNA from the cells or collect the supernatant. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the levels of a specific viral gene (e.g., the E gene). A reduction in viral RNA levels in the presence of this compound indicates antiviral activity.

-

Plaque Assay: Collect the cell culture supernatant and perform a plaque assay on a susceptible cell line (e.g., Vero E6 cells) to determine the viral titer. A reduction in the number of plaques in the treated samples compared to the control indicates antiviral efficacy.

-

-

Data Analysis: Calculate the EC50 value of this compound by plotting the percentage of viral inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Visualizations

SARS-CoV-2 Replication Cycle and Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. CACO-2 | Culture Collections [culturecollections.org.uk]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 11. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Echovirus 1 Entry into Polarized Caco-2 Cells Depends on Dynamin, Cholesterol, and Cellular Factors Associated with Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jun9-72-2 in In Vitro Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Jun9-72-2, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), and detailed protocols for its use in in vitro viral replication studies.

Introduction

This compound is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and a key antagonist of the host's innate immune response.[1][2][3] PLpro is responsible for cleaving the viral polyprotein to generate mature non-structural proteins (nsp1, nsp2, and nsp3) that are essential for forming the viral replicase complex.[3] Additionally, PLpro exhibits deubiquitinating and deISGylating activities, which helps the virus evade the host's antiviral interferon pathway.[2][3][4] By targeting PLpro, this compound not only inhibits viral replication but may also help restore the host's innate immune response.[4][5]

Mechanism of Action

This compound exerts its antiviral effect by binding to the PLpro enzyme and inhibiting its proteolytic activity. This inhibition prevents the processing of the viral polyprotein, thereby disrupting the formation of the viral replication machinery. Furthermore, by inhibiting the deubiquitinating and deISGylating functions of PLpro, this compound helps to maintain the host's antiviral immune signaling.[4]

Data Presentation

The following tables summarize the in vitro activity of this compound against SARS-CoV-2.

Table 1: Enzymatic Inhibition of this compound against SARS-CoV-2 PLpro

| Parameter | Value (μM) | Reference |

| IC50 | 0.67 | [1][6] |

Table 2: Antiviral Activity of this compound against SARS-CoV-2 in Cell Culture

| Cell Line | Parameter | Value (μM) | Reference |

| Caco-2 hACE2 | EC50 | 8.32 ± 1.48 | [1] |

| Caco-2 hACE2 | EC50 | 7.90 - 16.22 (range with other inhibitors) | [5][7][8] |

| Vero E6 | EC50 | 6.62 | [5][7] |

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay using a Cell-Based Reporter Assay

This protocol is based on the FlipGFP-PLpro reporter assay, which provides a method for quantifying the intracellular enzymatic inhibition of PLpro in a BSL-2 setting.[1]

Materials:

-

HEK293T cells

-